Chemical structure and properties of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid
Chemical structure and properties of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid, a halogenated phenoxy picolinic acid derivative. Drawing from established principles in medicinal and agricultural chemistry, this document elucidates the compound's chemical structure, physicochemical properties, and a plausible synthetic route. A significant portion of this guide is dedicated to the compound's presumptive biological activity as a synthetic auxin herbicide, detailing its likely mechanism of action through binding to auxin co-receptors. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs to provide a robust and scientifically grounded resource for researchers. All protocols and mechanistic discussions are supported by authoritative references.
Introduction
Picolinic acid derivatives represent a cornerstone in the development of synthetic auxin herbicides, a class of compounds that has been pivotal in modern agriculture for selective weed control. These molecules mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and eventual death in susceptible plant species. The structural motif of a pyridine-2-carboxylic acid is central to the herbicidal activity of commercially successful compounds. The introduction of a substituted phenoxy group at the 6-position of the pyridine ring, as seen in 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid, is a strategic modification aimed at enhancing herbicidal efficacy and modulating the spectrum of controlled weeds. This guide serves to consolidate the known and inferred scientific knowledge surrounding this specific molecule, providing a foundational resource for its synthesis, characterization, and biological evaluation.
Chemical Structure and Physicochemical Properties
The chemical identity of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is defined by its unique arrangement of a picolinic acid core linked to a 3,4-dichlorophenoxy moiety via an ether linkage.
Molecular Structure:
Caption: Chemical structure of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 143028-31-3 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₇Cl₂NO₃ | Calculated |
| Molecular Weight | 284.1 g/mol | Sigma-Aldrich |
| Appearance | White to off-white powder | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. Limited solubility in water. | Inferred from related compounds |
| Melting Point | Not available. Expected to be a solid with a defined melting point. | - |
| Boiling Point | Not available. Likely to decompose at high temperatures. | - |
| pKa | Not available. The carboxylic acid proton is expected to be acidic. | - |
Synthesis and Purification
A likely starting material is 2,6-dichloropyridine, which is commercially available.
Caption: Plausible synthetic workflow for 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid.
Representative Experimental Protocol:
Step 1: Synthesis of 6-Chloro-pyridine-2-carbonitrile from 2,6-Dichloropyridine
This transformation can be achieved through several methods, including a Grignard reaction followed by reaction with a cyanating agent, or through a nucleophilic substitution with a cyanide salt. A more direct approach could involve the conversion of one of the chloro groups to a carboxylic acid first.
Alternative Step 1: Synthesis of 6-Chloropicolinic Acid
A more direct route involves the selective carboxylation of 2,6-dichloropyridine. This can be achieved via a Grignard reaction at low temperature to favor mono-substitution, followed by quenching with carbon dioxide.
-
To a stirred solution of 2,6-dichloropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add magnesium turnings.
-
Initiate the Grignard reaction, if necessary, with a small crystal of iodine or by gentle heating.
-
Once the Grignard reagent has formed, cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Bubble dry carbon dioxide gas through the solution for several hours.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-chloropicolinic acid.
Step 2: Synthesis of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid
This step involves a nucleophilic aromatic substitution (SNAr) reaction.
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In a round-bottom flask, dissolve 6-chloropicolinic acid and 3,4-dichlorophenol in a polar aprotic solvent such as dimethylformamide (DMF).
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Add a base, such as potassium carbonate (K₂CO₃), to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra for 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid are not publicly available, its spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and dichlorophenyl rings.
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Pyridine Protons: The three protons on the pyridine ring will appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the carboxylic acid and the phenoxy group.
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Dichlorophenyl Protons: The three protons on the 3,4-dichlorophenyl ring will also appear in the aromatic region, likely as a doublet, a doublet of doublets, and another doublet, reflecting their respective couplings.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), and this signal would disappear upon addition of D₂O.[1]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule.
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Carbonyl Carbon: The carbon of the carboxylic acid group will be significantly deshielded and appear in the range of δ 160-180 ppm.[1]
-
Aromatic Carbons: The carbons of the pyridine and dichlorophenyl rings will resonate in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative oxygen and chlorine atoms will be shifted further downfield.
Mass Spectrometry:
The mass spectrum, typically obtained using electrospray ionization (ESI), would show a prominent peak for the molecular ion [M-H]⁻ or [M+H]⁺.
-
Molecular Ion Peak: The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (284.1 g/mol ). The isotopic pattern of the two chlorine atoms would be a characteristic feature.
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and cleavage of the ether bond.[2]
Biological Activity and Mechanism of Action
Based on its structural similarity to known synthetic auxin herbicides, 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is predicted to exhibit significant herbicidal activity, particularly against broadleaf weeds.
Mechanism of Action: Synthetic Auxin Herbicide
Synthetic auxin herbicides mimic the action of the natural plant hormone IAA.[3] They bind to auxin co-receptors, primarily the TIR1/AFB family of F-box proteins.[4][5] This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. The formation of this complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors leads to the de-repression of auxin response genes, resulting in uncontrolled cell division and elongation, and ultimately, plant death.[5]
Caption: Proposed mechanism of action for 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid as a synthetic auxin herbicide.
It is plausible that the dichlorophenoxy moiety of the molecule plays a crucial role in its binding affinity to the TIR1/AFB receptors and in its overall herbicidal efficacy. Different auxin herbicides exhibit varying affinities for the different members of the TIR1/AFB family, which can influence their weed control spectrum.[4]
Safety and Handling
Specific safety data for 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is not available. However, based on the safety data sheets (SDS) for structurally related compounds such as 2,6-dichloronicotinic acid and other halogenated aromatic carboxylic acids, the following precautions are recommended.[6][7]
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin Corrosion/Irritation: May cause skin irritation.[7]
-
Eye Damage/Irritation: May cause serious eye irritation or damage.[7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[8]
-
Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a molecule of significant interest within the field of herbicide discovery. Its structural features strongly suggest that it functions as a synthetic auxin, a class of herbicides with a well-established and potent mode of action. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a plausible synthetic strategy, and its likely biological mechanism. Further experimental validation is necessary to fully characterize this compound and to ascertain its specific herbicidal efficacy and safety profile. The information presented herein serves as a valuable starting point for researchers and professionals engaged in the development of new agrochemicals.
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The differential binding and biological efficacy of auxin herbicides. (n.d.). PMC. Retrieved from [Link]
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The differential binding and biological efficacy of auxin herbicides. (2025, October 24). ResearchGate. Retrieved from [Link]
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Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2012, May 8). MDPI. Retrieved from [Link]
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Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. (n.d.). PMC. Retrieved from [Link]
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